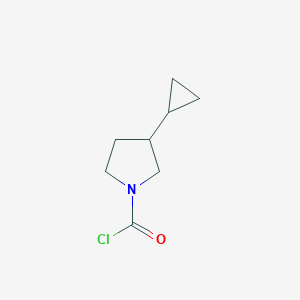

3-Cyclopropylpyrrolidine-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclopropylpyrrolidine-1-carbonyl chloride is a chemical compound used for pharmaceutical testing . It is a versatile compound with immense potential in scientific research.

Molecular Structure Analysis

The unique structure of 3-Cyclopropylpyrrolidine-1-carbonyl chloride opens doors for diverse applications, from drug development to material synthesis.Chemical Reactions Analysis

While specific chemical reactions involving 3-Cyclopropylpyrrolidine-1-carbonyl chloride are not detailed in the search results, it’s important to note that carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones .Applications De Recherche Scientifique

Metabolic Activation of Fluoropyrrolidine Dipeptidyl Peptidase-IV Inhibitors

In a study focused on dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs, Xu et al. (2004) explored the metabolic activation of compounds containing a fluoropyrrolidine moiety. The research demonstrated that these compounds undergo bioactivation, forming chemically reactive intermediates that could be trapped by nucleophiles like glutathione or N-acetylcysteine, providing insights into the mechanisms of bioactivation relevant to pharmaceutical chemistry (Xu et al., 2004).

Electrodeposition of Aluminum

Pulletikurthi et al. (2015) investigated the electrodeposition of aluminum from an electrolyte containing 1-butylpyrrolidine and AlCl3, illustrating the material science application of pyrrolidine derivatives. This study highlights the potential use of pyrrolidine derivatives in creating advanced materials through electrochemical methods (Pulletikurthi et al., 2015).

Synthesis of Cyclopropane Derivatives

Lücht et al. (2019) explored the reactivity of 3,3´-linked bispyrroles towards various carbon electrophiles, including studies on cyclopropane derivatives. Their work contributed to synthetic organic chemistry by showing new pathways for creating complex organic structures, highlighting the versatility of cyclopropane and pyrrolidine derivatives in synthesizing new organic compounds (Lücht et al., 2019).

Carbon-Carbon Bond Cleavage of Cyclopropanols

McDonald et al. (2020) provided a comprehensive review on the carbon-carbon bond cleavage of cyclopropanols, a key area in organic synthesis. This review highlights the synthetic utility of cyclopropanols and related derivatives, showcasing the importance of cyclopropane units in developing new synthetic methodologies (McDonald et al., 2020).

Improvement on Synthesis of Cyclopropane Carbonyl Chloride

Zhang Xiao-hong (2007) developed a new synthetic method for cyclopropane carbonyl chloride, an important intermediate in organic synthesis. This method demonstrates the continuous innovation in synthesizing cyclopropane-containing compounds, which are valuable in various chemical syntheses (Zhang Xiao-hong, 2007).

Mécanisme D'action

Target of Action

The compound belongs to the pyrrolidine class of molecules, which are known to interact with a variety of biological targets .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or non-covalent interactions .

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways, often acting as inhibitors or activators of specific enzymes .

Pharmacokinetics

Pyrrolidine derivatives are generally well-absorbed and distributed throughout the body, and they are metabolized by various enzymes in the liver .

Result of Action

Pyrrolidine derivatives are known to have a variety of effects at the molecular and cellular level, often involving changes in enzyme activity or cellular signaling .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .

Propriétés

IUPAC Name |

3-cyclopropylpyrrolidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c9-8(11)10-4-3-7(5-10)6-1-2-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCYYGVQDJQTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCN(C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2991084.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2991085.png)

![4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2991087.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2991091.png)

![6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2991092.png)

![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991093.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2991096.png)

![1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2991099.png)

![3-((2-chloro-6-fluorobenzyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2991101.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2991102.png)

![3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2991103.png)